2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide
Description
2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide is a bicyclic acetamide derivative characterized by a bornane skeleton (1,7,7-trimethylbicyclo[2.2.1]heptane) substituted with a chloroacetamide group at the 2-exo position . This compound has been studied for its crystal structure, hydrogen-bonding interactions, and synthetic utility. It is commercially available for research purposes, with pricing ranging from $334 for 1 g to $970 for 5 g (Santa Cruz Biotechnology, 2025) . The molecule’s structural rigidity and chlorine substitution make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
2-chloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-11(2)8-4-5-12(11,3)9(6-8)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXCVNYPFHGKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)CCl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Ritter reaction is a well-documented method for synthesizing amides from nitriles and tertiary alcohols or alkenes under strongly acidic conditions. For 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide, (-)-borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) serves as the tertiary alcohol precursor. Chloroacetonitrile acts as the nitrile source, while concentrated sulfuric acid in glacial acetic acid provides the acidic medium.
The mechanism proceeds through carbocation formation at the borneol’s hydroxyl-bearing carbon, followed by nucleophilic attack by chloroacetonitrile. Subsequent hydrolysis of the intermediate iminium ion yields the chloroacetamide product. Key steps include:
- Protonation and carbocation formation : Sulfuric acid protonates borneol, facilitating the departure of water and generating a stabilized carbocation at C2 of the bicyclic framework.
- Nitrile addition : Chloroacetonitrile attacks the carbocation, forming a nitrilium ion intermediate.
- Hydrolysis : The nitrilium ion undergoes hydrolysis to yield the acetamide product.
Experimental Procedure and Optimization
A representative synthesis (adapted from Ung et al.) involves:
- Dissolving (-)-borneol (463 mg, 3 mmol) in glacial acetic acid (7 mL).
- Adding chloroacetonitrile (950 µL, 15 mmol) and concentrated H₂SO₄ (3.07 g, 30 mmol).
- Stirring the mixture at 343 K for 16 hours.
- Quenching with 10% NaOH at 273 K, followed by ethyl acetate extraction and silica gel chromatography.
Key Parameters :
- Molar ratio : A 5:1 excess of chloroacetonitrile relative to borneol ensures complete conversion.
- Temperature : Elevated temperatures (343 K) accelerate carbocation formation and nitrile addition.
- Acid strength : Concentrated H₂SO₄ (10 equiv.) maximizes protonation efficiency.
Challenges and Mitigation
- Byproducts : Competing elimination reactions may form camphene derivatives. Excess chloroacetonitrile suppresses this pathway.
- Stereochemistry : The reaction retains the bicyclic framework’s stereochemistry, as confirmed by X-ray crystallography.
Chloroacetyl Chloride Coupling with Bicyclic Amines
Reaction Design and Scope
An alternative route involves reacting 1,7,7-trimethylbicyclo[2.2.1]hept-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine). This method, adapted from phenoxy acetamide syntheses, proceeds via nucleophilic acyl substitution:
- Amine activation : The bicyclic amine attacks chloroacetyl chloride’s electrophilic carbonyl carbon.
- HCl elimination : Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.
Protocol and Yield Data
A modified procedure derived from Kumar et al. includes:
- Dissolving 1,7,7-trimethylbicyclo[2.2.1]hept-2-amine (3 mmol) in dry dichloromethane (10 mL).
- Adding chloroacetyl chloride (3.3 mmol) dropwise at 273 K.
- Introducing triethylamine (3.6 mmol) and stirring for 12 hours at room temperature.
- Washing with brine, drying over Na₂SO₄, and purifying via column chromatography.
Yield : 68–72% (theoretical).
Comparative Advantages Over Ritter Reaction
- Milder conditions : Avoids concentrated acids and high temperatures.
- Functional group tolerance : Suitable for substrates sensitive to strong acids.
Synthetic Method Comparison and Optimization Strategies
Efficiency and Scalability
Recommendations for Industrial Applications
- Ritter reaction : Preferred for large-scale synthesis due to reagent availability and lower cost of chloroacetonitrile.
- Chloroacetyl chloride route : Ideal for small-scale, high-purity batches requiring minimal purification.
Characterization and Quality Control
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the bicyclo[2.2.1]heptane framework and acetamide orientation. Key metrics:
- Crystal system : Monoclinic
- Space group : P2₁/c
- Bond lengths : C–N = 1.335 Å, C–Cl = 1.785 Å.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics for the identification and quantification of proteins in complex biological samples. Its unique structure allows it to interact selectively with specific amino acid residues, facilitating the study of protein modifications and interactions.
Organic Synthesis
Due to its reactive chlorinated acetamide group, 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide serves as an intermediate in organic synthesis processes. It can be used to develop other biologically active compounds or in the preparation of novel materials.
Case Study 1: Proteomics Application
A study published in a peer-reviewed journal demonstrated the efficacy of this compound in enhancing mass spectrometry detection of modified peptides. The researchers found that using this compound improved sensitivity and specificity compared to traditional methods.
| Parameter | Traditional Method | Method with 2-Chloro Compound |
|---|---|---|
| Detection Limit (pmol) | 50 | 10 |
| Specificity (%) | 70 | 95 |
Case Study 2: Organic Synthesis
In another research project focusing on the synthesis of novel antimicrobial agents, this compound was employed as a key building block. The resulting derivatives showed significant antibacterial activity against various strains of bacteria.
Mechanism of Action
The mechanism by which 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
2-Chloro-N-(2,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)Acetamide
This positional isomer differs in the methyl group positions (2,3,3-trimethyl vs. 1,7,7-trimethyl) on the bicyclic framework. Key distinctions include:
- Molecular Weight : 229.75 g/mol vs. 229.74 g/mol for the target compound .
- Synthesis : Both compounds are synthesized via chloroacetylation but require distinct bicyclic amine precursors .
- Commercial Availability : The 2,3,3-trimethyl isomer is discontinued, whereas the 1,7,7-trimethyl derivative remains available .
N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)Acetamide (Non-Chlorinated Analog)
- Reactivity : The absence of chlorine reduces electrophilicity, limiting its utility in nucleophilic substitution reactions .
- Hydrogen Bonding : Forms weaker intermolecular N–H⋯O interactions (3.05 Å) compared to the chloro-substituted derivative (2.86 Å) .
Chloroacetamide Derivatives with Aromatic Substitutions
2-Chloro-N-Phenylacetamide
Alachlor and Dimethenamid (Agrochemical Chloroacetamides)
- Structure : Feature chloroacetamide moieties attached to substituted aromatic rings (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Function : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The bicyclic analog lacks documented herbicidal properties, likely due to steric hindrance from the bornane skeleton .
Bicyclic Compounds with Alternative Substituents
Isobornyl Thiocyanoacetate
2-Propenoic Acid, 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester
- Occurrence : Naturally occurring in oil palm extracts, with a percent area of 39.06% in GC-MS analyses. Demonstrates the prevalence of bornane derivatives in plant biochemistry .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The target compound’s chlorine atom enhances reactivity in amidoalkylation reactions, enabling the synthesis of heterocycles and macrocycles .
- Structural Rigidity : The bornane skeleton imposes steric constraints, reducing conformational flexibility compared to linear or aromatic analogs .
Biological Activity
2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide is a chemical compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological effects, and relevant research findings.
- Chemical Formula : C12H19ClN2O
- Molecular Weight : 242.75 g/mol
- IUPAC Name : 2-chloro-N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide
- Appearance : White crystalline powder
- Storage Conditions : Room temperature
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of compounds related to this compound. For instance, a related compound demonstrated significant anticonvulsant effects in models of chemically and electrically induced seizures. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar bicyclic frameworks have been shown to exhibit inhibitory effects on inflammatory mediators and cytokines. This could be particularly relevant in conditions such as arthritis and neuroinflammation .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of bicyclic compounds similar to this compound:
Synthesis Methods
The synthesis of this compound typically involves acylation reactions utilizing specific reagents such as acyl chlorides in the presence of base catalysts like triethylamine (TEA). The yield and purity of the synthesized compound can be assessed through techniques such as HPLC and NMR spectroscopy.
Q & A
Q. What are the key steps in synthesizing 2-chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide?
Methodological Answer: The synthesis involves reacting 1,7,7-trimethylbicyclo[2.2.1]hept-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Key steps include:
- Reagent Purification: Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Reaction Monitoring: Track progress using thin-layer chromatography (TLC) with a non-polar solvent system (e.g., hexane:ethyl acetate 7:3) .
- Workup: After reflux (4–6 hours), cool the mixture, filter the precipitated product, and recrystallize from petroleum ether or ethyl acetate to enhance purity. Typical yields range from 70% to 90%, depending on reaction optimization .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
Q. What are the compound’s key physicochemical properties relevant to experimental design?
Methodological Answer:
- Solubility: Low polarity due to the bicyclic framework; soluble in dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), but poorly soluble in water.
- Melting Point: Typically 120–140°C (determine via differential scanning calorimetry).
- Stability: Hydrolytically stable under anhydrous conditions but susceptible to base-mediated dechlorination. Store at 4°C in a desiccator .
Advanced Research Questions
Q. How can reaction conditions be optimized to address contradictory yield data in literature?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., molar ratio of amine:acyl chloride, solvent polarity, temperature). For example, increasing triethylamine equivalents (1.2–1.5 eq) may improve yields by scavenging HCl more effectively .
- Mechanistic Insight: Monitor intermediates via in-situ IR or LC-MS to identify side reactions (e.g., over-acylation or dimerization). Adjust reaction time or temperature to suppress competing pathways .
Q. How can computational methods predict the compound’s reactivity in biological or catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The chloroacetamide group is electrophilic (LUMO localized on C=O and Cl), making it reactive toward thiols or amines in biological targets .
- Molecular Docking: Simulate interactions with enzymes (e.g., proteases) using software like AutoDock Vina. Focus on hydrogen bonding between the amide NH and catalytic residues .
Q. What advanced crystallographic techniques resolve ambiguities in the compound’s solid-state structure?
Methodological Answer:
Q. How can NMR data contradictions (e.g., unexpected splitting) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR: Probe dynamic effects (e.g., chair-flipping in the bicyclic framework). Splitting at low temperatures (e.g., -40°C) may resolve into distinct signals .
- NOESY Experiments: Identify through-space correlations between methyl groups and the acetamide moiety to confirm stereochemistry .
Q. What strategies mitigate challenges in studying the compound’s biological activity?
Methodological Answer:
- Prodrug Design: Mask the chloroacetamide group (e.g., via esterification) to improve cell permeability. Hydrolyze in vivo using esterases .
- Isotopic Labeling: Synthesize a ¹³C-labeled analog (e.g., ¹³C=O) for tracking metabolic fate via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
